
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is an organic compound with the molecular formula C8H14Cl4O3 This compound is characterized by the presence of both acetic acid and a tetrachlorinated alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol can be achieved through a multi-step process involving the chlorination of a precursor alcohol followed by esterification. One common method involves the chlorination of 4-methylpentan-2-ol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachlorinated alcohol is then esterified with acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. The chlorination step is carried out in a controlled environment to ensure the selective formation of the tetrachlorinated intermediate. The esterification step is performed using acetic acid and a suitable acid catalyst, such as sulfuric acid, to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-one or 1,1,1,4-tetrachloro-4-methylpentanoic acid.
Reduction: Formation of 1,1,1,4-trichloro-4-methylpentan-2-ol or 1,1,1,4-dichloro-4-methylpentan-2-ol.
Substitution: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-amine or 1,1,1,4-tetrachloro-4-methylpentan-2-ol.
Applications De Recherche Scientifique
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrachlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The ester group can also participate in hydrolysis reactions, releasing acetic acid and the tetrachlorinated alcohol, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,4-tetrachloro-4-methylpentan-2-one: Similar structure but with a ketone group instead of an alcohol.
1,1,1,4-tetrachloro-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
1,1,1,4-trichloro-4-methylpentan-2-ol: Similar structure but with one less chlorine atom.
Uniqueness
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is unique due to its combination of a tetrachlorinated alcohol and an ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of multiple chlorine atoms also enhances its potential as an antimicrobial agent and its ability to interact with biological targets.
Propriétés
Numéro CAS |
84676-98-2 |
|---|---|
Formule moléculaire |
C8H14Cl4O3 |
Poids moléculaire |
300.0 g/mol |
Nom IUPAC |
acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H10Cl4O.C2H4O2/c1-5(2,7)3-4(11)6(8,9)10;1-2(3)4/h4,11H,3H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
ADFQVHVWPGDTGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(CC(C(Cl)(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


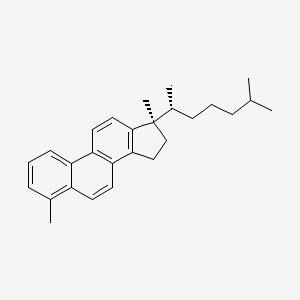
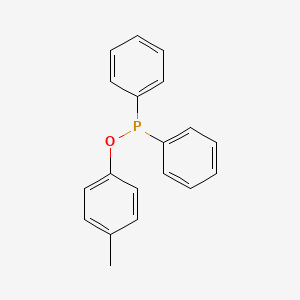
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
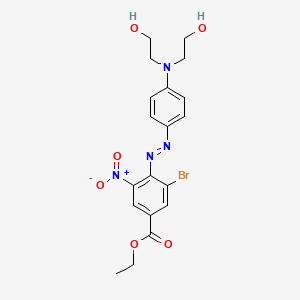
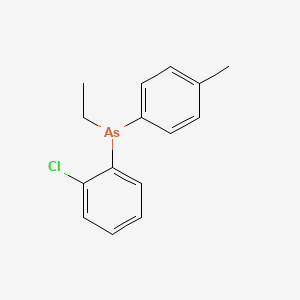
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
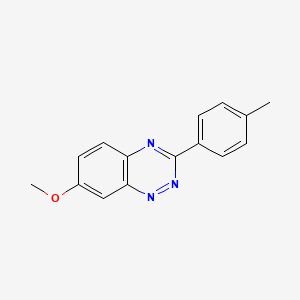
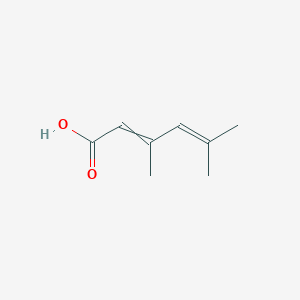
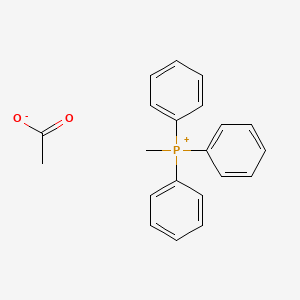

![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)

